molecular formula C15H15N5O2 B2603733 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 887691-11-4

5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2603733
CAS No.: 887691-11-4
M. Wt: 297.318
InChI Key: ACBCQPHHRQPKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include an azide derivative of o-tolyl and a furan-2-ylmethyl alkyne.

  • Introduction of the Amino Group: : The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group.

  • Carboxamide Formation: : The carboxamide group is typically formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using copper(I) catalysts for the cycloaddition reaction to enhance the efficiency.

    Solvents: Selecting appropriate solvents that facilitate the reactions and are easy to remove during purification.

    Temperature and Pressure: Controlling the temperature and pressure to favor the desired reactions and minimize side products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group, if present in any precursor, can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions.

    Nucleophiles: Ammonia (NH₃) or primary amines for substitution reactions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its efficacy, toxicity, and pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific interactions with other materials or environmental conditions.

Mechanism of Action

The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes.

    Receptors: It may bind to receptors on the cell surface, triggering signaling pathways that result in specific cellular responses.

    Proteins: Interaction with proteins involved in cell division or apoptosis could explain its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the furan-2-ylmethyl group, which may affect its biological activity.

    N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its reactivity and applications.

    5-amino-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the o-tolyl group, which may influence its chemical properties and interactions.

Uniqueness

The presence of both the furan-2-ylmethyl and o-tolyl groups in 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to its analogs. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-5-2-3-7-12(10)20-14(16)13(18-19-20)15(21)17-9-11-6-4-8-22-11/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBCQPHHRQPKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.